[2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine
Overview
Description
[2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of both methoxy and methyl groups attached to a phenyl ring, which are further connected to an ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with 2-methylbenzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation step, ensuring efficient conversion of intermediates to the desired amine product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated or acylated amine derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets, including enzymes and receptors.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The presence of methoxy and methyl groups can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenethylamine: This compound shares the methoxyphenyl structure but lacks the additional methyl group, resulting in different chemical and biological properties.
2-Methylphenethylamine: Similar to the target compound but without the methoxy group, leading to variations in reactivity and applications.
4-Methoxyphenethylamine: Another related compound with the methoxy group positioned differently on the phenyl ring, affecting its chemical behavior.
Uniqueness
[2-(2-Methoxyphenyl)ethyl][(2-methylphenyl)methyl]amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-7-3-4-9-16(14)13-18-12-11-15-8-5-6-10-17(15)19-2/h3-10,18H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDJUIXAMPDCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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